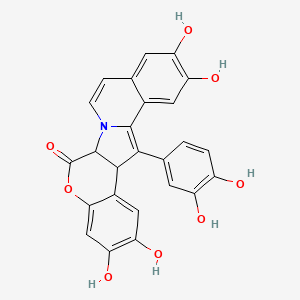

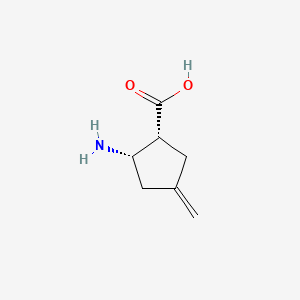

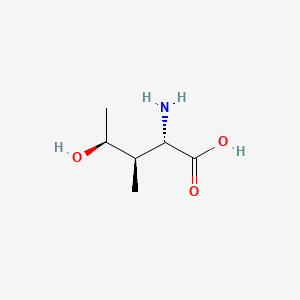

![molecular formula C33H27N5O4 B1674430 3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)

3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid

Overview

Description

II-B08, also known as PTP Inhibitor XXXI, is a cell-permeable SHP2 inhibitor (IC50 = 5.5 µM). II-B08 blocks growth factor stimulated ERK1/2 activation and hematopoietic progenitor proliferation, providing supporting evidence that chemical inhibition of SHP2 may be therapeutically useful for anticancer and antileukemia treatment. X-ray crystallographic analysis of the structure of SHP2 in complex with 9 reveals molecular determinants that can be exploited for the acquisition of more potent and selective SHP2 inhibitors.

Scientific Research Applications

Synthesis and Antifungal Activity

One of the key applications of compounds related to 3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid is in the synthesis of novel derivatives with potential antifungal properties. A study by Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives and evaluated them for their antifungal activity. This research demonstrates the utility of such compounds in developing new antifungal agents (Singh & Vedi, 2014).

Structural Analysis and Synthesis Techniques

The structural properties of related compounds have been a significant focus of research. Shtabova et al. (2005) conducted a detailed study on the synthesis, structure, and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid. This research provides insights into the methods of synthesis and structural characteristics of compounds closely related to the one (Shtabova et al., 2005).

Potential Anti-inflammatory Applications

Research on derivatives of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid by Rabea et al. (2006) indicates potential applications in anti-inflammatory treatments. The synthesized derivatives showed significant inhibition against carrageenan-induced rat paw edema, suggesting their utility in developing anti-inflammatory drugs (Rabea et al., 2006).

Applications in Polymer Synthesis for Corrosion Inhibition

A novel application area for related compounds is in the synthesis of photosensitive polymers. Baskar et al. (2013) synthesized novel photosensitive polymers using a compound structurally similar to the one . These polymers were investigated for their efficacy in inhibiting corrosion of mild steel in an acidic environment, showcasing a unique industrial application (Baskar et al., 2013).

Anticancer Potential

The potential anticancer properties of related compounds have been explored. Ribeiro et al. (2022) synthesized novel β-carbolines with a triazole moiety and evaluated their anticancer activity. This research highlights the potential of such compounds in developing new treatments for colorectal cancer (Ribeiro et al., 2022).

Synthesis of Schiff Bases and Metal Chelates

In addition to the applications mentioned above, compounds related to this compound are also used in the synthesis of Schiff bases and their metal chelates. Research by Al-Shemary (2017) focused on synthesizing Schiff bases from indole derivatives containing the triazole moiety and their chelation with Co(II), Cu(II), and Ni(II). These compounds exhibited moderate to significant antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Al-Shemary, 2017).

Mechanism of Action

Target of Action

II-B08 is a reversible and noncompetitive inhibitor of the Src homology-2 domain-containing phosphatase 2 (SHP2) . SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed phosphatase that plays a vital role in the development and physiological regulation of tissues derived from all three germ layers . It is crucial for the propagation of positive growth signals in many cell types, including hematopoietic stem cells and myeloid progenitors .

Mode of Action

II-B08 interacts with SHP2 and inhibits its enzymatic activity . This inhibition blocks the downstream signaling pathways mediated by SHP2, leading to a decrease in cell viability and an increase in apoptosis . For instance, II-B08 has been shown to inhibit SCF-induced chemotaxis of bone marrow-derived mast cells and enhance apoptosis following growth factor withdrawal in mast cells .

Biochemical Pathways

SHP2 provides crosstalk for several intracellular pathways such as Ras-Raf-MEK-ERK, PI3K-AKT-mTOR, JAK-STAT, and PD-1/PD L-1 pathways . By inhibiting SHP2, II-B08 disrupts these pathways, leading to a decrease in cell proliferation, colony formation, and mammosphere growth . It also attenuates complex formation and reduces the activation of downstream pathways .

Result of Action

The inhibition of SHP2 by II-B08 leads to a decrease in cell viability and an increase in apoptosis . It suppresses breast cancer cell phenotypes, including cell proliferation, colony formation, and mammosphere growth . In vivo, II-B08 has shown a modest survival benefit in mice transplanted with a cell line transformed by KIT-D814V .

Action Environment

The action of II-B08 can be influenced by various environmental factors. For instance, the efficacy of II-B08 can be enhanced when used in combination with other inhibitors. In one study, the combination of II-B08 with a PI3K inhibitor was significantly more effective than either treatment alone . .

properties

IUPAC Name |

6-hydroxy-1-methyl-3-[1-[3-oxo-3-(4-phenylanilino)propyl]triazol-4-yl]-2-phenylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27N5O4/c1-37-28-19-29(39)26(33(41)42)18-25(28)31(32(37)23-10-6-3-7-11-23)27-20-38(36-35-27)17-16-30(40)34-24-14-12-22(13-15-24)21-8-4-2-5-9-21/h2-15,18-20,39H,16-17H2,1H3,(H,34,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATFAFAWIWHLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=C1C3=CC=CC=C3)C4=CN(N=N4)CCC(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: II-B08 is a potent and selective inhibitor of SHP2. [] It binds to both the active site and nearby subpockets of SHP2, leading to enhanced affinity and selectivity. [] This binding disrupts the interaction between SHP2 and its downstream effectors, ultimately inhibiting the activation of signaling pathways involved in cell proliferation and survival. [, , , , ]

ANone: Research suggests that II-B08 could be effective against cancers driven by aberrant SHP2 activity. Studies have shown promising results in preclinical models of:

- Acute myeloid leukemia (AML): II-B08 inhibited the growth of AML cells harboring FLT3-ITD mutations, a common genetic alteration in AML. [] It also showed synergistic effects when combined with a PI3K inhibitor in a mouse model of AML. []

- Systemic mastocytosis (SM): II-B08 reduced disease burden in a mouse model of aggressive SM driven by oncogenic KIT mutations. [] It also enhanced the efficacy of Dasatinib, a multi-kinase inhibitor, in blocking cell growth pathways. []

- Neuroblastoma: While NRAS mutations conferred resistance to II-B08 as a single agent, combining II-B08 with other RAS pathway inhibitors (trametinib, vemurafenib, ulixertinib) reversed resistance and synergistically inhibited neuroblastoma growth in vitro and in vivo. [, ]

- Glioblastoma (GBM): II-B08 reduced tumor burden in mouse models of GBM by promoting tyrosine phosphorylation of Ras and attenuating downstream proliferative MAPK/ERK signaling. []

A: The specific structural features of II-B08 allow it to interact with SHP2 and exert its inhibitory effects. X-ray crystallography studies have provided insights into the binding interactions between II-B08 and SHP2, highlighting the importance of specific moieties for its activity. [] This information can be leveraged to develop even more potent and selective SHP2 inhibitors.

ANone: While promising, preclinical studies have also revealed some limitations of II-B08:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

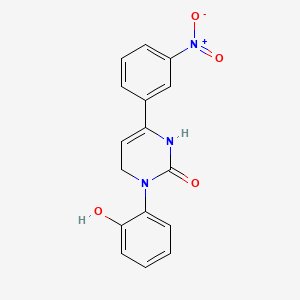

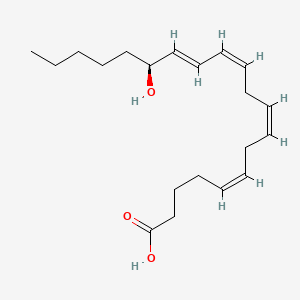

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/no-structure.png)

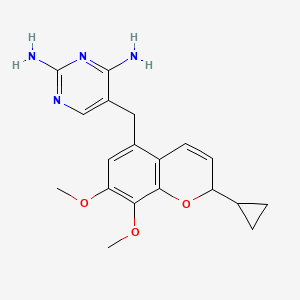

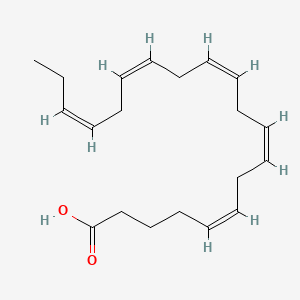

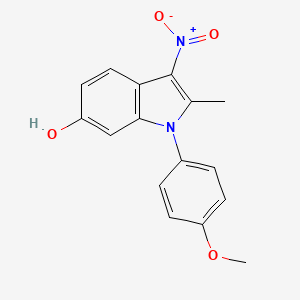

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)

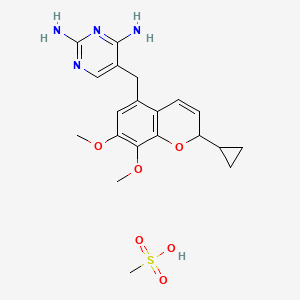

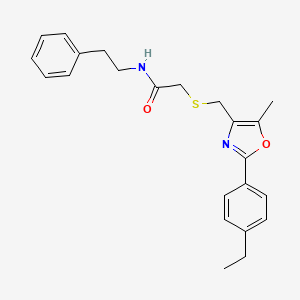

![2-Methylsulfanyl-5-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole](/img/structure/B1674366.png)

![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B1674370.png)